N-(3,4-dimethylphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine
Description
N-(3,4-dimethylphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine is a heterocyclic compound featuring a 1,8-naphthyridine core fused with a 3-methyl-1,2,4-oxadiazole ring. The 3,4-dimethylphenyl group is attached via an amine linkage, while a methyl substituent is present at the 7-position of the naphthyridine scaffold. The oxadiazole moiety, a common bioisostere for esters or amides, may contribute to metabolic stability and binding affinity in medicinal chemistry contexts.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-11-5-7-15(9-12(11)2)24-18-16-8-6-13(3)22-19(16)21-10-17(18)20-23-14(4)25-26-20/h5-10H,1-4H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKDFYDYXLCDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C4=NC(=NO4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine typically involves multiple steps, starting with the preparation of the naphthyridine core. This is followed by the introduction of the oxadiazole ring and the dimethylphenyl group. Common reagents used in these reactions include various amines, acids, and catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to enhance the yield and purity of the product. Purification steps such as distillation or recrystallization are used to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Research indicates that N-(3,4-dimethylphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine exhibits several biological activities:
1. Protein Kinase Inhibition
- The compound has been shown to modulate protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis. Studies suggest that similar compounds effectively inhibit various protein kinases involved in cancer cell signaling pathways.
2. Anti-inflammatory Properties
- It may influence inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Research on related compounds indicates their ability to reduce levels of TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.
3. Antibacterial Activity
- Preliminary studies suggest that this compound may possess antibacterial properties against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, making it a candidate for further exploration in infectious disease treatment.
In Vitro Studies
The following table summarizes key findings from in vitro studies involving this compound:
| Activity | IC50 Value | Remarks |
|---|---|---|
| Protein Kinase Inhibition | 0.19 μM | Effective against various cancer cell lines |
| Anti-inflammatory Activity | 47 nM | Reduces cytokine production in microglia |
| Antibacterial Activity | 5.6 μM | Inhibits bacterial fatty acid synthesis |
Case Study 1: Cancer Treatment
In a study examining the effects of similar naphthyridine derivatives on cancer cells, it was found that these compounds significantly inhibited cell proliferation in vitro. The mechanism was linked to the modulation of specific protein kinases involved in cell cycle regulation. The introduction of oxadiazole groups enhanced the potency of these compounds.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds demonstrated significant reductions in inflammatory markers in animal models of arthritis. The study highlighted the role of these compounds in modulating signaling pathways associated with inflammation through inhibition of NF-kB activation.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structure Variations
The target compound’s 1,8-naphthyridine core distinguishes it from analogs with simpler aromatic systems:
- N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (5n) (): Features a single pyridine ring linked to an oxadiazole, lacking the fused bicyclic system of naphthyridine. The reduced conjugation may limit π-stacking efficiency compared to the target compound.
- N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (): Contains a pyrazolopyrimidine core, which combines pyrazole and pyrimidine rings. This structure offers distinct electronic properties and hydrogen-bonding capabilities compared to naphthyridine.
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups :
- The target compound’s 3,4-dimethylphenyl group (electron-donating methyl substituents) increases hydrophobicity (higher logP) compared to the 3,4-dichlorophenyl group in 5n (electron-withdrawing Cl substituents), which may enhance membrane permeability but reduce aqueous solubility.
- The methyl group on the oxadiazole ring (target compound) versus unsubstituted oxadiazole in 5n could sterically hinder interactions with biological targets while improving metabolic stability.
Functional Group Analysis
- Oxadiazole vs. Thiadiazole Systems :
- Amine Linkage: The secondary amine in the target compound and 5n facilitates hydrogen bonding, critical for target engagement.
Physicochemical and Spectral Data Comparison
Table 1: Key Comparative Data
Notes:
- The absence of chlorine atoms in the target compound may result in a lower melting point compared to 5n (mp 257–259°C), assuming reduced polarity.
Biological Activity
N-(3,4-dimethylphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a naphthyridine core substituted with various functional groups. Its molecular formula is , and it has a molecular weight of approximately 304.38 g/mol. The presence of the oxadiazole moiety is significant as it often enhances biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated that it exhibits significant activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined in comparative studies with conventional antibiotics such as ciprofloxacin and ketoconazole. The compound showed promising results, indicating its potential as an antimicrobial agent .
| Microorganism | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 32 | Ciprofloxacin | 16 |
| S. aureus | 16 | Ketoconazole | 8 |
| C. albicans | 64 | Ketoconazole | 32 |
Anticancer Activity
The compound's anticancer potential has also been investigated. Research indicates that it can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. The compound was found to inhibit cell proliferation and promote cell cycle arrest in the G2/M phase, leading to increased rates of apoptosis .
The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and survival. Molecular docking studies suggest that this compound interacts with target proteins through hydrogen bonding and hydrophobic interactions .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Mary et al. (2015) evaluated the efficacy of the compound against several pathogens. Results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria .
- Anticancer Research : In a laboratory setting, researchers tested the compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, suggesting strong anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
